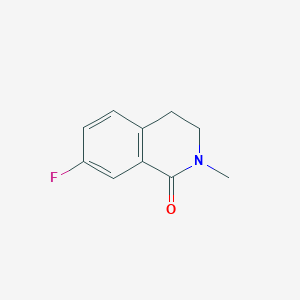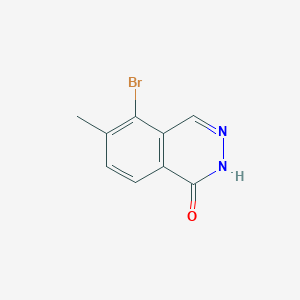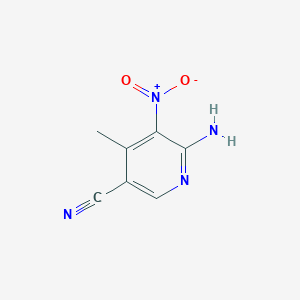
2-N,4-N-dimethyl-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-N,4-N-dimethyl-1,3,5-triazine-2,4-diamine is an organic compound with the molecular formula C5H9N5. It is a derivative of triazine, a class of nitrogen-rich heterocyclic compounds. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,4-N-dimethyl-1,3,5-triazine-2,4-diamine can be achieved through several methods. One common synthetic route involves the reaction of dimethylamine with cyanuric chloride under controlled conditions. The reaction typically requires a solvent such as chloroform or dichloromethane and is carried out at low temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with additional steps for purification and quality control to meet industrial standards .
化学反应分析
Types of Reactions
2-N,4-N-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives .
科学研究应用
2-N,4-N-dimethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex triazine derivatives and polymers.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals, resins, and coatings
作用机制
The mechanism of action of 2-N,4-N-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research .
相似化合物的比较
Similar Compounds
- 2-Amino-4-dimethylamino-s-triazine
- 2-Dimethylamino-4-amino-s-triazine
- 6-Methyl-1,3,5-triazine-2,4-diamine
Uniqueness
2-N,4-N-dimethyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and applications, making it valuable in various research and industrial contexts .
属性
分子式 |
C5H9N5 |
|---|---|
分子量 |
139.16 g/mol |
IUPAC 名称 |
2-N,4-N-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C5H9N5/c1-6-4-8-3-9-5(7-2)10-4/h3H,1-2H3,(H2,6,7,8,9,10) |
InChI 键 |
XGESZDIYTMNBCS-UHFFFAOYSA-N |
规范 SMILES |
CNC1=NC(=NC=N1)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 3-methyl-4-{[(trifluoromethyl)sulfonyl]oxy}-1H-indazole-1-carboxylate](/img/structure/B13893228.png)








![Butyl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate](/img/structure/B13893306.png)

![1-[4-[2-[(4-methylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone](/img/structure/B13893319.png)
![6-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13893325.png)

